[(E)-(3-oxo-1-phenylbutylidene)amino]thiourea
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Overview
Description
[(E)-(3-oxo-1-phenylbutylidene)amino]thiourea is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.3054 g/mol This compound is known for its unique structure, which includes a phenyl group, a butylidene moiety, and a thiourea group
Preparation Methods
The synthesis of [(E)-(3-oxo-1-phenylbutylidene)amino]thiourea typically involves the reaction of 3-oxo-1-phenylbutylidene with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
[(E)-(3-oxo-1-phenylbutylidene)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the thiourea group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[(E)-(3-oxo-1-phenylbutylidene)amino]thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of [(E)-(3-oxo-1-phenylbutylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
[(E)-(3-oxo-1-phenylbutylidene)amino]thiourea can be compared with other similar compounds, such as:
[(E)-(3-oxo-1-phenylbutylidene)amino]urea: This compound has a similar structure but with a urea group instead of a thiourea group.
[(E)-(3-oxo-1-phenylbutylidene)amino]guanidine: This compound contains a guanidine group, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
[(Z)-(3-oxo-1-phenylbutylidene)amino]thiourea |
InChI |
InChI=1S/C11H13N3OS/c1-8(15)7-10(13-14-11(12)16)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,14,16)/b13-10- |
InChI Key |
JVYSFWCAYMIGGD-RAXLEYEMSA-N |
Isomeric SMILES |
CC(=O)C/C(=N/NC(=S)N)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)CC(=NNC(=S)N)C1=CC=CC=C1 |
Origin of Product |
United States |
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